N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
Description
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves strategies like Claisen rearrangement and ring-closing metathesis as key steps. A modular approach has been developed for the synthesis of benzofurans, 2H-chromenes, and benzoxepines, employing these key steps to convert a variety of phenols into useful oxacycles with good to excellent yields. This approach has been used to produce phenylpropanoid natural products, indicating its versatility and efficiency in synthesizing complex chromene structures (Kotha & Solanke, 2022).
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives reveals a characteristic coumarin skeleton with various substituents influencing the compound's physical and chemical properties. For instance, the crystal structure of certain chromen-2-one derivatives displays a centrosymmetric dimer formation facilitated by N–H···O interactions, which are crucial for understanding the compound's reactivity and potential intermolecular interactions in biological systems (Kranjc et al., 2012).
Chemical Reactions and Properties
Chromen-2-ones undergo various chemical reactions, including photoinduced rearrangements and reactions with electrophilic and nucleophilic reagents, leading to a wide array of derivatives with diverse chemical properties. For example, photoinduced rearrangement of certain chromen-2-ones in the presence of UV light results in the formation of angular pentacyclic compounds, showcasing the reactivity of the chromen-2-one core under photochemical conditions (Dalai et al., 2017).
properties
IUPAC Name |
N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]-3-(2-oxochromen-3-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21NO6/c1-37-29-14-13-20(25-17-22-8-3-5-12-28(22)39-32(25)36)18-26(29)33-30(34)23-10-6-9-19(15-23)24-16-21-7-2-4-11-27(21)38-31(24)35/h2-18H,1H3,(H,33,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMRDMYGFUPMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)NC(=O)C4=CC=CC(=C4)C5=CC6=CC=CC=C6OC5=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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